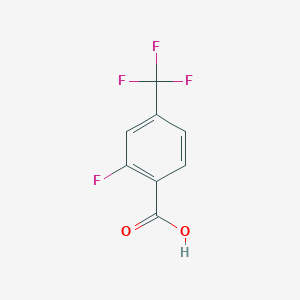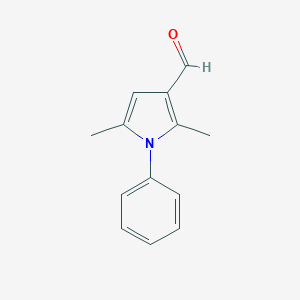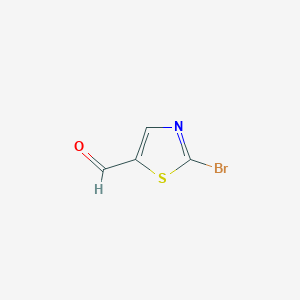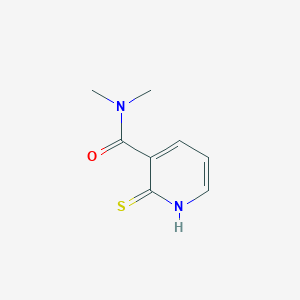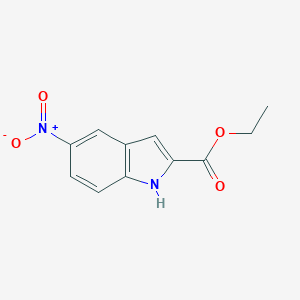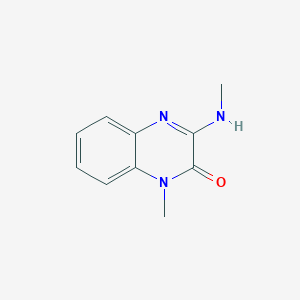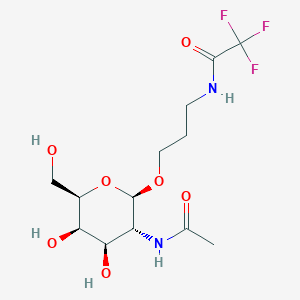
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside (TFP-GalNAc) is a carbohydrate derivative that has gained attention in the scientific community due to its potential applications in biochemical research. TFP-GalNAc is a synthetic compound that can be used as a tool to study the function and activity of glycoproteins, which are essential components of many biological processes.
Aplicaciones Científicas De Investigación
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has been used in a variety of scientific research applications, including the study of glycoproteins. Glycoproteins are proteins that have carbohydrate molecules attached to them, and they play a critical role in many biological processes, including cell signaling, immune response, and protein folding. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside can be used as a tool to study the function and activity of glycoproteins by selectively labeling them with Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside. This labeling allows for the identification and isolation of glycoproteins, which can then be studied further.
Mecanismo De Acción
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside works by selectively labeling glycoproteins. The trifluoroacetamide group on the propyl chain of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins. This reaction results in the formation of a stable covalent bond between Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside and the glycoprotein. The labeled glycoprotein can then be isolated and studied further.
Efectos Bioquímicos Y Fisiológicos
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has no known biochemical or physiological effects on cells or tissues. It is a synthetic compound that is used solely as a tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its selectivity for glycoproteins. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside only reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins, which allows for the selective labeling of glycoproteins. This selectivity is important because it allows for the isolation and study of glycoproteins without interference from other proteins or molecules.
One limitation of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its cost. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a synthetic compound that requires expertise in synthetic organic chemistry to synthesize. This expertise and the cost of the reagents required to synthesize Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside make it a relatively expensive compound to use in lab experiments.
Direcciones Futuras
There are several future directions for the use of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in scientific research. One direction is the development of new synthetic methods for the synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside that are more cost-effective and efficient. Another direction is the development of new applications for Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, such as the study of glycosylation in diseases such as cancer and Alzheimer's disease. Additionally, Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside could be used in conjunction with other labeling techniques to study the structure and function of glycoproteins in greater detail.
Métodos De Síntesis
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis begins with the protection of the hydroxyl groups on the galactose ring, followed by the introduction of the trifluoroacetamide group on the propyl chain. The final step involves the deprotection of the hydroxyl groups and the introduction of the acetamido group on the GalNAc moiety. The synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a complex process that requires expertise in synthetic organic chemistry.
Propiedades
Número CAS |
122998-73-6 |
|---|---|
Nombre del producto |
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside |
Fórmula molecular |
C13H21F3N2O7 |
Peso molecular |
374.31 g/mol |
Nombre IUPAC |
N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1 |
Clave InChI |
PMGBPPBZXKSUBY-KAMPLNKDSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Otros números CAS |
122998-73-6 |
Sinónimos |
TFAPADG trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, alpha-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



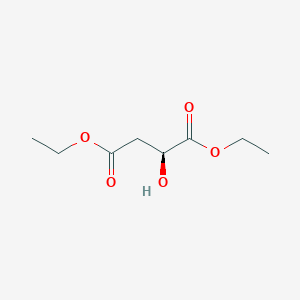
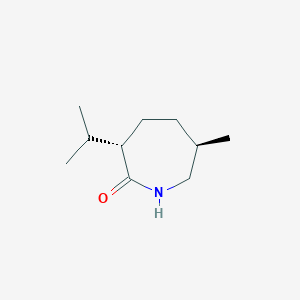
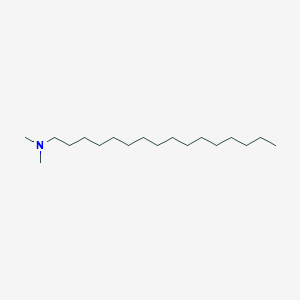
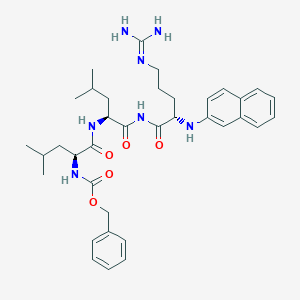
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)

